Naphthoquine phosphate
Overview
Description
Naphthoquine phosphate is a 4-aminoquinoline antimalarial drug first synthesized in China in 1986. It has shown potent antimalarial activity and is often used in combination with artemisinin derivatives for the treatment of uncomplicated malaria caused by Plasmodium falciparum and Plasmodium vivax . This compound has also demonstrated broad-spectrum antiviral activity, including against coronaviruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthoquine phosphate involves several steps. One common method starts with p-aminophenol, which undergoes a series of reactions including chlorination, amination, and cyclization to form the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is usually obtained as a crystalline powder, which is then formulated into tablets or capsules for medical use .
Chemical Reactions Analysis
Types of Reactions
Naphthoquine phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and naphthoquinone derivatives, which can have different pharmacological properties .
Scientific Research Applications
Naphthoquine phosphate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying quinoline chemistry and its derivatives.
Biology: It is used in research on malaria and other parasitic diseases.
Industry: It is used in the pharmaceutical industry for the production of antimalarial drugs.
Mechanism of Action
The mechanism of action of naphthoquine phosphate involves the inhibition of hemozoin biocrystallization in the digestive vacuole of malaria parasites. This leads to the accumulation of toxic heme, which ultimately kills the parasite . Additionally, it has been shown to interfere with virus entry and replication in the case of coronaviruses .
Comparison with Similar Compounds
Naphthoquine phosphate is similar to other 4-aminoquinoline compounds such as chloroquine and mefloquine. it has a longer half-life and better safety profile compared to chloroquine . Its combination with artemisinin derivatives also provides a higher cure rate for malaria .
List of Similar Compounds
- Chloroquine
- Mefloquine
- Quinine
- Piperaquine
This compound stands out due to its broad-spectrum antiviral activity and its effectiveness in combination therapies for malaria .
Properties
IUPAC Name |
2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;phosphoric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O.2H3O4P/c1-24(2,3)27-14-15-12-22(17-6-4-5-7-18(17)23(15)29)28-20-10-11-26-21-13-16(25)8-9-19(20)21;2*1-5(2,3)4/h8-13,27,29H,4-7,14H2,1-3H3,(H,26,28);2*(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYPWHKJEDCDNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC(=C2CCCCC2=C1O)NC3=C4C=CC(=CC4=NC=C3)Cl.OP(=O)(O)O.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34ClN3O9P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431766 | |
Record name | Naphthoquine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173531-58-3 | |
Record name | Naphthoquine phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173531583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthoquine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NAPHTHOQUINE PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6M6AP4KAH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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